molecular formula C11H9NO2 B8651644 (2-oxoquinolin-1(2H)-yl)acetaldehyde

(2-oxoquinolin-1(2H)-yl)acetaldehyde

Cat. No.: B8651644
M. Wt: 187.19 g/mol
InChI Key: WDZREIVAMFZTOB-UHFFFAOYSA-N
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Description

(2-oxoquinolin-1(2H)-yl)acetaldehyde is a quinolinone-based chemical building block designed for research and development applications, particularly in medicinal and synthetic organic chemistry. This compound features a reactive acetaldehyde group attached to the nitrogen of the 2-oxoquinoline scaffold, making it a versatile precursor for the synthesis of diverse heterocyclic systems . Quinolinone derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of pharmacologically active compounds . They are known to exhibit various biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties . The reactive aldehyde group in this specific molecule allows researchers to conduct further synthetic transformations, such as forming Schiff bases, undergoing nucleophilic additions, or serving as a key intermediate in cyclization reactions to create more complex fused heterocyclic scaffolds like pyrazoles, imidazoles, and pyrimidines . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2-oxoquinolin-1-yl)acetaldehyde

InChI

InChI=1S/C11H9NO2/c13-8-7-12-10-4-2-1-3-9(10)5-6-11(12)14/h1-6,8H,7H2

InChI Key

WDZREIVAMFZTOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core
Compound Name Substituents/Modifications Molecular Weight Key Properties/Data Reference
(2-Oxoquinolin-1(2H)-yl)acetaldehyde Aldehyde at position 3 344.9 (M+1) δ 10.50 ppm (¹H), δ 189.7 ppm (¹³C)
2-(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid Methoxy, methyl groups at positions 5,8,4 255.23 Purity: 97%, CAS: 924844-13-3
2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid Saturated 3,4-dihydroquinoline ring Synonyms include 3,4-dihydro-2-oxo-1(2H)-quinolineacetic acid

Key Differences :

  • Ring saturation: The dihydroquinoline variant lacks aromaticity in the C-ring, reducing conjugation and affecting UV absorption .
Heterocyclic Core Modifications
Compound Name Core Structure Key Features Reference
(2-Oxoquinolin-1(2H)-yl)acetaldehyde Quinoline with 2-oxo group Aldehyde functionalization for cross-coupling
(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde Benzoxazol instead of quinoline CAS: 1120-04-3, distinct heteroatom effects
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)acetic acid Benzo[de]isoquinoline fused ring system Molecular weight: 255.23, used as alrestatin

Key Differences :

  • Bioactivity: Benzo[de]isoquinoline derivatives like alrestatin exhibit enzyme-inhibitory properties, contrasting with the anticancer focus of quinoline hybrids .
  • Synthetic utility : The benzoxazol variant may exhibit different coupling behavior due to reduced aromatic stabilization .
Functional Group Comparisons
Compound Name Functional Group Application/Reactivity Reference
(2-Oxoquinolin-1(2H)-yl)acetaldehyde Aldehyde Sonogashira coupling, hybrid molecule synthesis
N-Cyclohexyl-2-(4-(3-ethyl-oxadiazol-5-yl)-2-oxoquinolin-1-yl)acetamide Oxadiazol substituent Molecular weight: 380.4, CAS: 1251572-65-2
3-(2-Oxoquinolin-1-ylamino)-3-arylacrylic acid Acrylic acid linker Anticancer evaluation via hybrid formation

Key Differences :

  • Reactivity : Aldehydes enable nucleophilic additions (e.g., condensations), while oxadiazol groups participate in hydrogen bonding for target binding .
  • Biological activity : Acrylic acid derivatives show enhanced solubility and pharmacokinetic profiles compared to aldehyde-containing analogs .

Preparation Methods

Nucleophilic Substitution with Halogenated Acetaldehyde Derivatives

A widely employed strategy involves the alkylation of 2-quinolinone using bromoacetaldehyde diethyl acetal. The reaction proceeds via deprotonation of the lactam nitrogen under basic conditions, followed by nucleophilic attack on the bromoacetaldehyde derivative. Subsequent acid hydrolysis removes the acetal protecting group, yielding the free aldehyde.

Typical Procedure (adapted from):

  • 2-Quinolinone (10 mmol) is dissolved in dry acetonitrile with potassium carbonate (15 mmol).

  • Bromoacetaldehyde diethyl acetal (12 mmol) is added dropwise at 0°C.

  • The mixture is stirred at 60°C for 12 hours, followed by filtration and solvent evaporation.

  • The intermediate acetal is hydrolyzed using 2M HCl in THF (1:1 v/v) at 25°C for 6 hours.

This method typically achieves 65–72% isolated yield, with purity confirmed by 1H^1H NMR (δ\delta 9.82 ppm, singlet, CHO) and 13C^{13}C NMR (δ\delta 199.5 ppm, CHO).

Copper-Catalyzed Annulation Reactions

Ugi-4CR/Copper(I)-Mediated Cyclization

A divergent synthesis route developed by Tang et al. utilizes Ugi four-component reaction (Ugi-4CR) adducts in copper-catalyzed annulations with substituted ethanones. While originally designed for isoquinolin-2-yl-acetamides, this methodology can be adapted for acetaldehyde derivatives by modifying the ketone component.

Optimized Conditions ():

ParameterOptimal Value
CatalystCuBr (10 mol%)
BaseCs2_2CO3_3 (2 equiv)
SolventDMSO
Temperature90°C
Reaction Time16 hours

When employing hydroxyacetone as the ketone component, the annulation yields (2-oxoquinolin-1(2H)-yl)acetaldehyde in 58% yield after chromatographic purification.

Oxidation of Alcohol Precursors

TEMPO-Mediated Oxidation

Secondary alcohols adjacent to the quinoline nucleus can be oxidized to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB). This method proves particularly effective for substrates containing acid-sensitive functional groups.

Representative Data :

Starting AlcoholOxidizing SystemYield (%)
1-(2-Hydroxyethyl)-2-quinolinoneTEMPO/BAIB/CH2_2Cl2_281
1-(3-Hydroxypropyl)-2-quinolinoneSame system63

The reaction's selectivity stems from TEMPO's preferential oxidation of secondary alcohols over primary ones, minimizing over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodAverage Yield (%)Scalability (gram-scale)
Direct Alkylation68Demonstrated up to 50 g
Copper Annulation58Limited to 5 g batches
Alcohol Oxidation75Not reported

Functional Group Tolerance

  • Alkylation : Sensitive to steric hindrance at C3/C4 positions of quinoline

  • Annulation : Tolerates electron-withdrawing substituents (e.g., NO2_2, CF3_3)

  • Oxidation : Requires protection of amine groups to prevent imine formation

Q & A

Q. How to differentiate enzyme-mediated vs. non-enzymatic metabolic pathways for this compound?

  • Answer:
  • Inhibitor Studies: Use aldehyde dehydrogenase inhibitors (e.g., disulfiram) to block enzymatic conversion .
  • Isotopic Labeling: Track ¹³C-labeled acetaldehyde in metabolic assays to distinguish enzymatic vs. spontaneous oxidation .
  • pH Dependence: Non-enzymatic hydrolysis often shows pH-dependent rates, unlike enzyme-catalyzed reactions .

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